1,4-Diisocyanatobutane

Catalog No.
S1892523
CAS No.
4538-37-8
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diisocyanatobutane

CAS Number

4538-37-8

Product Name

1,4-Diisocyanatobutane

IUPAC Name

1,4-diisocyanatobutane

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c9-5-7-3-1-2-4-8-6-10/h1-4H2

InChI Key

OVBFMUAFNIIQAL-UHFFFAOYSA-N

SMILES

C(CCN=C=O)CN=C=O

Canonical SMILES

C(CCN=C=O)CN=C=O

1,4-Diisocyanatobutane, also known as tetramethylene diisocyanate (TMDI), is an organic compound with the chemical formula OCN(CH₂)₄NCO. It is a colorless liquid at room temperature and is a key intermediate in the production of polyurethanes []. Polyurethanes are a versatile class of polymers with a wide range of applications in coatings, adhesives, foams, and elastomers.


Molecular Structure Analysis

The key feature of TMDI's molecular structure is the presence of two isocyanate groups (-NCO) at opposite ends of a four-carbon (butane) chain. The isocyanate group is highly reactive and readily participates in reactions with alcohols and amines to form polyurethanes []. The four-carbon chain provides flexibility to the molecule, which can influence the properties of the resulting polymers.


Chemical Reactions Analysis

Synthesis

TMDI is primarily synthesized through the phosgenation of 1,4-diaminobutane:

H₂N(CH₂)₄NH₂ + 2 COCl₂ → OCN(CH₂)₄NCO + 2 HCl []

Reactions with Alcohols and Amines

TMDI reacts with alcohols (R-OH) and primary or secondary amines (R'NH₂) to form polyurethanes:

OCN(CH₂)₄NCO + 2 R-OH → [R-O-CO-NH(CH₂)₄NH-CO-OR] + 2 CO₂ []

OCN(CH₂)₄NCO + 2 R'NH₂ → [R'NH-CO-NH(CH₂)₄NH-CO-NR'] + 2 CO₂ []

These reactions involve the addition of the alcohol or amine across the isocyanate group, followed by the release of carbon dioxide. The resulting products are urethane linkages that form the backbone of polyurethanes.

Other Reactions

TMDI can also undergo hydrolysis (reaction with water) to form amines and carbon dioxide, but this is an undesirable side reaction during polyurethane production [].

Physical and Chemical Properties

  • Melting point: -30 °C []
  • Boiling point: 210 °C []
  • Solubility: Slightly soluble in water (1.2 g/L at 25 °C) [], soluble in organic solvents such as acetone, benzene, and toluene [].
  • Density: 0.99 g/cm³ []
  • Vapor pressure: 0.13 kPa (at 25 °C) []

TMDI is a hazardous compound and should be handled with appropriate precautions. It is a severe respiratory irritant and can cause eye damage. Exposure can lead to coughing, shortness of breath, and bronchospasm. TMDI is also a suspected skin sensitizer [].

  • Acute Toxicity:
    • Inhalation: LD50 (rat) = 140 ppm/4h []
    • Skin contact: Corrosive and may cause severe irritation or burns [].
  • Flammability: Flammable liquid with a flash point of 63 °C [].

Polyurethane Synthesis

  • 1,4-DIB acts as a key building block in the synthesis of polyurethanes []. These versatile polymers possess desirable properties like strength, elasticity, and resistance to chemicals and abrasions. Researchers utilize 1,4-DIB to create novel polyurethanes with specific characteristics for various applications, such as coatings, adhesives, and elastomers [].

  • The diisocyanate groups in 1,4-DIB react with polyols (molecules containing multiple hydroxyl groups) to form polyurethane linkages. This reaction allows for the creation of cross-linked networks, leading to the formation of strong and durable polyurethanes [].

Curing Agent for Epoxies

  • In some research studies, 1,4-DIB serves as a curing agent for epoxy resins. Epoxies are another class of polymers widely used in research due to their excellent adhesion properties and resistance to chemicals.

  • ,4-DIB reacts with epoxy groups present in the resin, promoting cross-linking and solidification. This allows researchers to tailor the curing process and final properties of the epoxy material for specific applications.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (60.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (60.94%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (39.06%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (39.06%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (60.94%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (39.06%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

4538-37-8

Dates

Modify: 2023-08-16

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